molecular formula C16H19ClN4O2 B11084220 2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B11084220
M. Wt: 334.80 g/mol
InChI Key: PDXRUXYIRZFIJJ-UHFFFAOYSA-N
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Description

2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-N-(5-METHYL-12-OXAZOL-3-YL)ACETAMIDE is a chemical compound that features a piperazine ring substituted with a 4-chlorophenyl group and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-N-(5-METHYL-12-OXAZOL-3-YL)ACETAMIDE typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is substituted with a 4-chlorophenyl group through a nucleophilic substitution reaction.

    Formation of the Oxazole Ring: The oxazole ring is synthesized separately through a cyclization reaction involving an appropriate precursor.

    Coupling Reaction: The piperazine derivative and the oxazole ring are then coupled together using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-N-(5-METHYL-12-OXAZOL-3-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or deoxygenated products.

Scientific Research Applications

2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-N-(5-METHYL-12-OXAZOL-3-YL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.

    Biology: It is used in research to understand its effects on cellular processes and pathways.

    Industry: The compound may be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-N-(5-METHYL-12-OXAZOL-3-YL)ACETAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(4-Bromophenyl)piperazin-1-yl]methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound features a similar piperazine ring but with different substituents.

    (RS)-2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]acetic Acid Dihydrochloride: Another compound with a piperazine ring and a chlorophenyl group, but with different functional groups.

Uniqueness

2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-N-(5-METHYL-12-OXAZOL-3-YL)ACETAMIDE is unique due to its specific combination of a piperazine ring with a 4-chlorophenyl group and an oxazole ring. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C16H19ClN4O2

Molecular Weight

334.80 g/mol

IUPAC Name

2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C16H19ClN4O2/c1-12-10-15(19-23-12)18-16(22)11-20-6-8-21(9-7-20)14-4-2-13(17)3-5-14/h2-5,10H,6-9,11H2,1H3,(H,18,19,22)

InChI Key

PDXRUXYIRZFIJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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